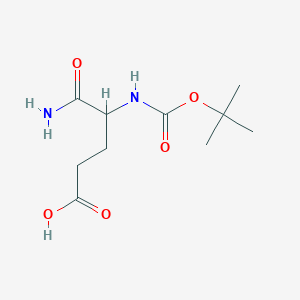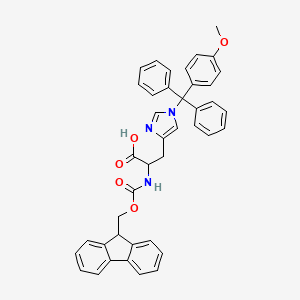
9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-
説明
9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-: is a nucleoside analog, specifically an adenosine analog. Nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has significant biological and pharmacological importance due to its ability to interfere with nucleic acid metabolism and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often require the use of a protected sugar derivative and a suitable catalyst to facilitate the formation of the glycosidic bond. Commonly used methods include:
Vorbrüggen Method: This method involves the activation of the sugar moiety with a silylating agent, followed by the reaction with the purine base in the presence of a Lewis acid catalyst.
Koenigs-Knorr Method: This method uses halogenated sugar derivatives and a silver salt catalyst to promote the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Purification Steps: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like boron trifluoride, silver salts.
Major Products:
Oxidized Derivatives: Products formed by the oxidation of the sugar moiety.
Reduced Purine Derivatives: Products formed by the reduction of the purine base.
Substituted Nucleosides: Products formed by nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Synthesis of Nucleic Acid Analogs:
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism, such as adenosine deaminase.
Medicine:
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair.
Antiviral Agents: Explored for its antiviral properties, particularly against viruses that rely on nucleic acid synthesis.
Industry:
Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations containing nucleoside analogs.
作用機序
The compound exerts its effects primarily by mimicking the structure of adenosine, allowing it to interact with enzymes and receptors involved in nucleic acid metabolism. It can be incorporated into DNA or RNA, leading to chain termination or mutations that disrupt nucleic acid function. The molecular targets include:
DNA Polymerases: Inhibition of DNA polymerases prevents DNA replication.
RNA Polymerases: Inhibition of RNA polymerases affects RNA synthesis.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
類似化合物との比較
Adenosine: The natural nucleoside that 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- mimics.
Vidarabine: Another adenosine analog with antiviral properties.
Fludarabine: A nucleoside analog used as an anticancer agent.
Uniqueness:
Structural Features: The presence of the 5-deoxy-alpha-D-xylofuranosyl moiety distinguishes it from other adenosine analogs.
Biological Activity: Its unique structure allows it to interact with specific enzymes and receptors, leading to distinct pharmacological effects.
特性
IUPAC Name |
2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863448 | |
| Record name | 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55670-08-1, 4152-76-5, 72-90-2 | |
| Record name | NSC102642 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC86102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)


![(2R,3S)-3-(tert-butoxy)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B13384805.png)


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxaMide, N-[(1S)-2-(diMethylaMino)-1-phenylethyl]-4,6-dihydro-6,6-diMethyl-3-[(2-Methylthieno[3,2-d]pyriMidin-4-yl)aMino]-](/img/structure/B13384840.png)

![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B13384850.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)


